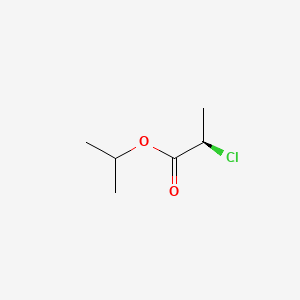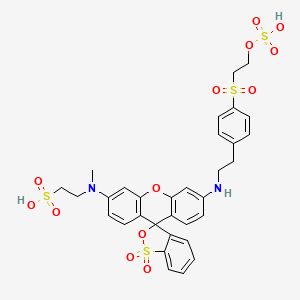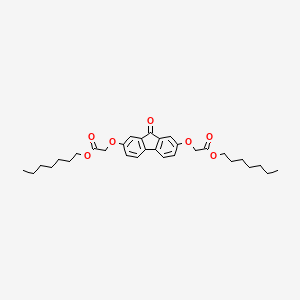
Acetic acid, 2,2'-((9-oxo-9H-fluorene-2,7-diyl)bis(oxy))bis-, diheptyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, 2,2’-((9-oxo-9H-fluorene-2,7-diyl)bis(oxy))bis-, diheptyl ester is a complex organic compound belonging to the class of fluorenes. Fluorenes are characterized by a fluorene moiety, which consists of two benzene rings connected through a cyclopentane, cyclopentene, or cyclopenta-1,3-diene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2,2’-((9-oxo-9H-fluorene-2,7-diyl)bis(oxy))bis-, diheptyl ester typically involves the reaction of 9-oxo-9H-fluorene-2,7-diyl with acetic acid derivatives under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2,2’-((9-oxo-9H-fluorene-2,7-diyl)bis(oxy))bis-, diheptyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Acetic acid, 2,2’-((9-oxo-9H-fluorene-2,7-diyl)bis(oxy))bis-, diheptyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of acetic acid, 2,2’-((9-oxo-9H-fluorene-2,7-diyl)bis(oxy))bis-, diheptyl ester involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors or enzymes, leading to changes in cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,2’-((9-oxo-9H-fluorene-2,7-diyl)bis(oxy))diacetate: A related compound with similar structural features but different ester groups.
9-oxo-9H-fluorene-2,7-dicarboxylic acid: Another fluorene derivative with distinct functional groups.
Uniqueness
Acetic acid, 2,2’-((9-oxo-9H-fluorene-2,7-diyl)bis(oxy))bis-, diheptyl ester is unique due to its specific ester groups and the resulting chemical properties. Its distinct structure allows for unique interactions and applications compared to other similar compounds .
Properties
CAS No. |
123278-14-8 |
|---|---|
Molecular Formula |
C31H40O7 |
Molecular Weight |
524.6 g/mol |
IUPAC Name |
heptyl 2-[7-(2-heptoxy-2-oxoethoxy)-9-oxofluoren-2-yl]oxyacetate |
InChI |
InChI=1S/C31H40O7/c1-3-5-7-9-11-17-35-29(32)21-37-23-13-15-25-26-16-14-24(20-28(26)31(34)27(25)19-23)38-22-30(33)36-18-12-10-8-6-4-2/h13-16,19-20H,3-12,17-18,21-22H2,1-2H3 |
InChI Key |
KYHWFWRSEHOIAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)COC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)OCC(=O)OCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


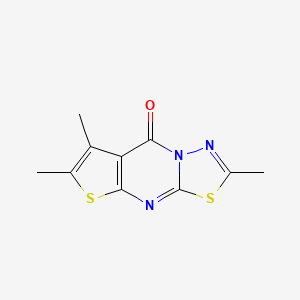
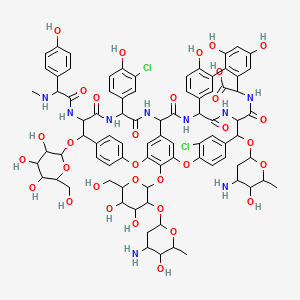
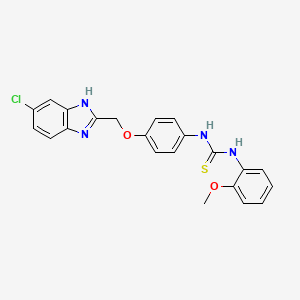


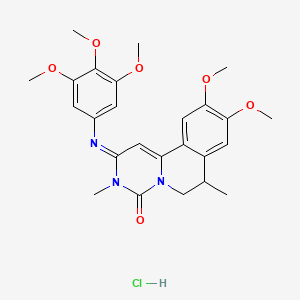
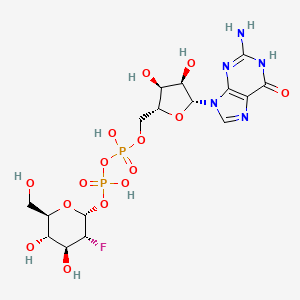
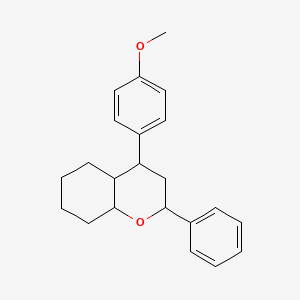
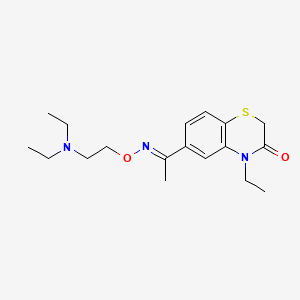
![5,9-Dihydroxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B12740904.png)

